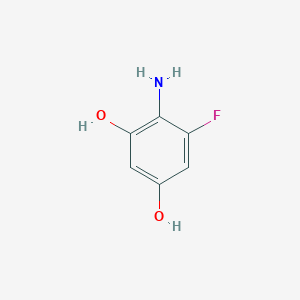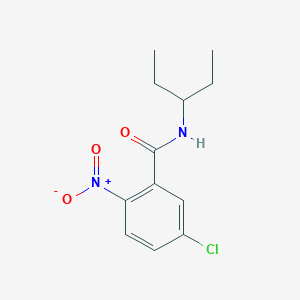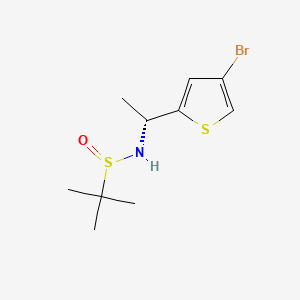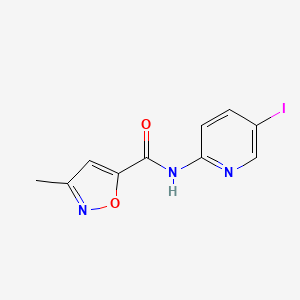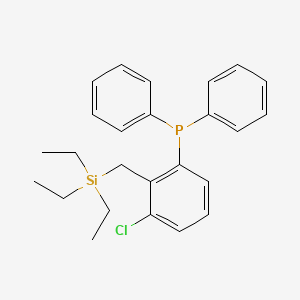
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is a chemical compound with the molecular formula C25H30ClPSi It is a phosphane derivative that features a chloro-substituted phenyl group and a triethylsilyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane typically involves the reaction of a chloro-substituted phenylphosphane with a triethylsilyl-substituted reagent. One common method involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorophenylphosphane and triethylsilyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C.
Catalysts and Solvents: A suitable solvent such as tetrahydrofuran (THF) or toluene is used, and a catalyst like palladium on carbon (Pd/C) may be employed to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors equipped with temperature and pressure control.
Automation: Automated systems are used to monitor and control reaction parameters, ensuring consistent product quality.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed, and rigorous quality control measures are in place to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phenylphosphanes depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphane complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane involves its interaction with molecular targets such as metal ions and enzymes. The triethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its incorporation into various chemical and biological systems. The phosphane moiety can coordinate with metal centers, influencing catalytic activity and reaction pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand with three phenyl groups.
(3-Chlorophenyl)diphenylphosphane: Similar structure but lacks the triethylsilyl group.
(2-(Trimethylsilyl)phenyl)diphenylphosphane: Contains a trimethylsilyl group instead of a triethylsilyl group.
Uniqueness
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is unique due to the presence of both a chloro and a triethylsilyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased steric bulk and enhanced stability, making it valuable in specific applications where other phosphanes may not be suitable.
Properties
Molecular Formula |
C25H30ClPSi |
|---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
[3-chloro-2-(triethylsilylmethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C25H30ClPSi/c1-4-28(5-2,6-3)20-23-24(26)18-13-19-25(23)27(21-14-9-7-10-15-21)22-16-11-8-12-17-22/h7-19H,4-6,20H2,1-3H3 |
InChI Key |
PGQQVPBVWOOZGB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CC1=C(C=CC=C1Cl)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


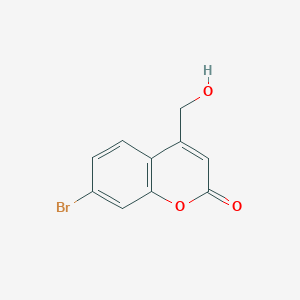
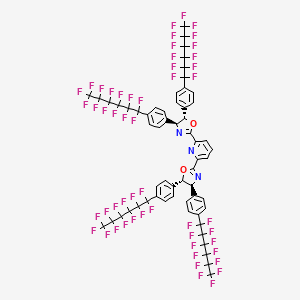
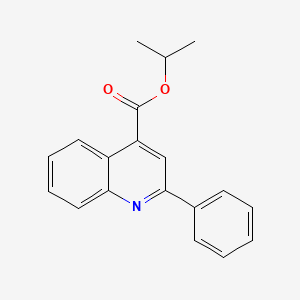
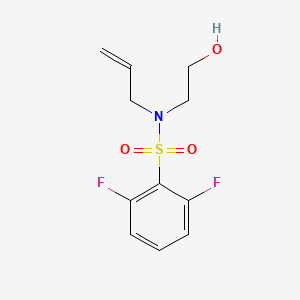
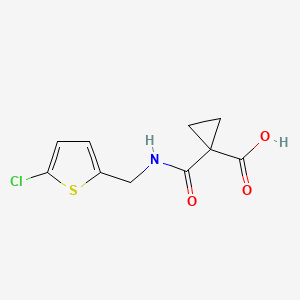
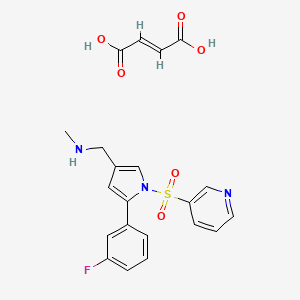
![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
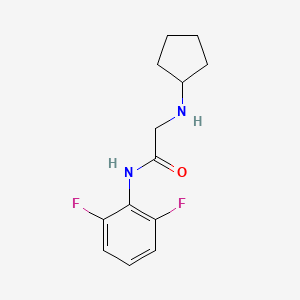
![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)
